

An In-Depth Technical Guide to 3-Fluoro-3-methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-3-methylpyrrolidine hydrochloride

Cat. No.: B1532531

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in numerous natural products and synthetic drugs.^[1] ^[2]^[3] Consequently, the strategic incorporation of a fluorine atom onto the pyrrolidine ring, as seen in **3-Fluoro-3-methylpyrrolidine hydrochloride**, presents a compelling strategy for the design of novel therapeutics. This guide will explore the essential technical details of this compound, providing a framework for its application in research and development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its effective application. This section details the key identifiers and characteristics of **3-Fluoro-3-methylpyrrolidine hydrochloride**.

Molecular Identity and Weight

The fundamental identity of a chemical compound is defined by its structure and molecular formula. For **3-Fluoro-3-methylpyrrolidine hydrochloride**, these are:

- Molecular Formula: $C_5H_{10}FN \cdot HCl$ [4]
- Molecular Weight: 139.60 g/mol [4][5]

These values are critical for stoichiometric calculations in synthesis and for the interpretation of mass spectrometry data.

Structural Representation

The three-dimensional arrangement of atoms dictates a molecule's biological activity. The structure of **3-Fluoro-3-methylpyrrolidine hydrochloride** is characterized by a pyrrolidine ring substituted with a fluorine atom and a methyl group at the 3-position.

Caption: 2D structure of **3-Fluoro-3-methylpyrrolidine hydrochloride**.

Key Physicochemical Data

A summary of essential physicochemical data is provided in the table below for quick reference.

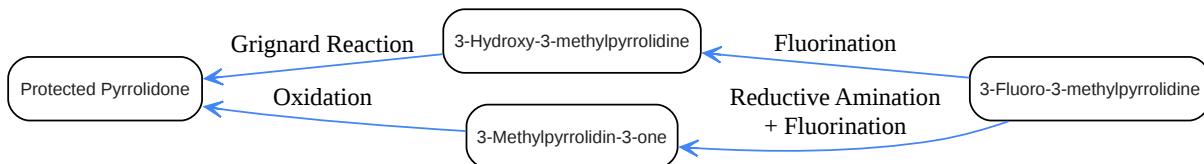
Property	Value	Source
CAS Number	1427380-91-3	[4]
Molecular Formula	$C_5H_{10}FN \cdot HCl$	[4]
Molecular Weight	139.60 g/mol	[4][5]
Purity	Typically $\geq 97\%$	[4]

Synthesis Methodologies

The synthesis of fluorinated pyrrolidines often involves specialized reagents and reaction conditions. A general, illustrative synthetic approach is outlined below. The causality behind experimental choices lies in the need for stereocontrol and the safe handling of fluorinating agents.

Retrosynthetic Analysis

A common strategy for the synthesis of 3-fluoro-3-methylpyrrolidine derivatives involves the fluorination of a suitable precursor, such as a hydroxy- or keto-pyrrolidine.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis for 3-Fluoro-3-methylpyrrolidine.

Illustrative Experimental Protocol: Fluorination with DAST

This protocol describes a representative fluorination step using diethylaminosulfur trifluoride (DAST), a common fluorinating agent. Note: This is a generalized procedure and requires optimization for specific substrates and scales. Extreme caution must be exercised when using DAST as it is toxic and moisture-sensitive.

Step-by-Step Methodology:

- **Reaction Setup:** A solution of N-protected 3-hydroxy-3-methylpyrrolidine in an anhydrous aprotic solvent (e.g., dichloromethane) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- **Cooling:** The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
- **Reagent Addition:** Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution via a syringe. The slow addition rate is critical for maintaining temperature control.
- **Reaction Monitoring:** The reaction is stirred at -78 °C and allowed to slowly warm to room temperature over several hours. Progress is monitored by thin-layer chromatography (TLC).

or liquid chromatography-mass spectrometry (LC-MS).

- Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the acidic byproducts.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
- Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group). The resulting free base is then treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or methanol) to precipitate the hydrochloride salt.
- Isolation: The **3-Fluoro-3-methylpyrrolidine hydrochloride** is isolated by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Characterization

Structural elucidation and purity assessment are typically performed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and ^{19}F NMR are essential for confirming the structure. The ^{19}F NMR will show a characteristic signal for the fluorine atom, and its coupling to adjacent protons in the ^1H NMR spectrum provides valuable structural information.
- Mass Spectrometry (MS): Provides the molecular weight of the free base and its fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as N-H stretches (for the hydrochloride salt) and C-F stretches.

Applications in Drug Discovery and Development

The unique properties of **3-Fluoro-3-methylpyrrolidine hydrochloride** make it an attractive building block for the synthesis of novel drug candidates.

Modulation of Physicochemical Properties

The introduction of the fluoro-methyl group at the 3-position can be used to fine-tune key drug-like properties:

- Lipophilicity: The fluorine atom can modulate the lipophilicity of the molecule, which can impact its solubility, permeability, and plasma protein binding.
- pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyrrolidine nitrogen, affecting the compound's ionization state at physiological pH. This can influence its interaction with biological targets and its absorption and distribution.
- Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. Incorporating this moiety can block a potential site of metabolism, thereby increasing the half-life of a drug.

Role as a Pharmacophore Element

The fluorinated pyrrolidine ring can serve as a key component of a pharmacophore, engaging in specific interactions with a biological target. The fluorine atom can participate in hydrogen bonding or other non-covalent interactions, potentially enhancing binding affinity and selectivity.

Caption: Role in a typical drug discovery workflow.

Conclusion

3-Fluoro-3-methylpyrrolidine hydrochloride is a valuable building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated substituent and a pyrrolidine core offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, is essential for its effective utilization in the pursuit of novel and improved therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. (3S)-3-fluoro-3-methylpyrrolidine hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsoc.com [m.chemsoc.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Fluoro-3-methylpyrrolidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1532531#3-fluoro-3-methylpyrrolidine-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com